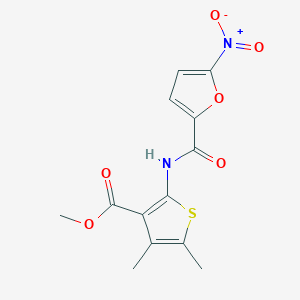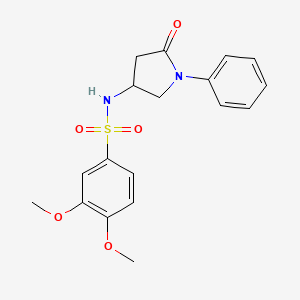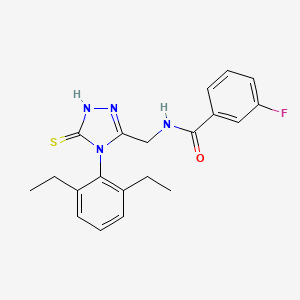![molecular formula C16H17N3O5S B2503488 N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-54-2](/img/structure/B2503488.png)
N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a novel chemical entity that appears to be structurally related to a class of compounds known for their neuroleptic activity and potential as dopamine receptor blockers. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the sulfamoyl and pyridinyl groups are present in the compounds discussed, suggesting similar pharmacological properties and synthesis strategies might be applicable .
Synthesis Analysis
The synthesis of related compounds involves the introduction of a sulfamoyl or sulfonamido group to a benzamide scaffold, as seen in the synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides . The synthesis of sulpiride, a related compound, was achieved through a multi-step process starting from barium carbonate 14C, indicating the complexity and the careful planning required for the synthesis of such compounds . The synthesis of the compound would likely involve similar strategies, with careful attention to the introduction of the benzo[d][1,3]dioxole moiety and the pyridinylmethylsulfamoyl group at the appropriate steps.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been studied, revealing important aspects such as torsion angles and hydrogen bonding patterns . For instance, the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the presence of N-H...N hydrogen bonds play a significant role in the molecular conformation and supramolecular assembly of these compounds . These structural features are crucial for the biological activity and could be used to predict the behavior of the compound .
Chemical Reactions Analysis
The chemical reactions involving the compound would likely be influenced by the presence of the sulfamoyl group and the pyridinyl moiety. These functional groups are known to participate in hydrogen bonding and can affect the reactivity of the compound. For example, the sulfamoyl group could potentially be involved in reactions with nucleophiles or undergo hydrolysis under certain conditions. The pyridinyl group could engage in metal coordination, as suggested by the study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, the lipophilicity of a compound is a critical factor for its pharmacokinetic profile, as seen in the comparative study of sulpiride and its lipophilic substituted benzamide analog . The octanol-water partition coefficient is a measure of a compound's hydrophobicity, which in turn affects its absorption and distribution in the body . The presence of the benzo[d][1,3]dioxole moiety in the compound would likely contribute to its lipophilicity and could enhance its ability to cross biological membranes compared to sulpiride.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Stimuli-responsive Behavior
Compounds with structural components similar to the specified chemical, specifically those incorporating pyridine and benzo[d][1,3]dioxole moieties, have been studied for their luminescent properties and stimuli-responsive behavior. For example, pyridyl substituted benzamides demonstrate aggregation-enhanced emission (AEE) and exhibit multi-stimuli-responsive properties, including mechanochromism, which could have applications in sensing and materials science (Srivastava et al., 2017).
Coordination Chemistry and Potential Therapeutic Applications
Research on N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines indicates their potential to form coordinate bonds with metal ions. This property could be leveraged in designing complexes for targeted delivery of therapeutic agents, such as nitric oxide, to biological sites like tumors, demonstrating an intersection of coordination chemistry with therapeutic applications (Yang et al., 2017).
Molecular Docking and Antimicrobial Activity
Compounds featuring pyridinyl and benzoxazole moieties have been synthesized and assessed for their antimicrobial activities. The structure-activity relationship studies, along with molecular docking, highlight the potential of these compounds in developing new antimicrobial agents (Fathima et al., 2021).
Synthesis and Reactivity
The reactivity of sulfamides with diketene, leading to N-sulfamoyl derivatives, showcases the synthetic versatility of compounds containing sulfamoyl groups. Such studies contribute to the broader understanding of chemical reactivity and synthesis strategies for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Goya & Stud, 1978).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide are currently unknown .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-16(13-3-4-14-15(8-13)24-11-23-14)18-6-7-25(21,22)19-10-12-2-1-5-17-9-12/h1-5,8-9,19H,6-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVYIZFUMNHAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)





![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)